molecular formula C21H21N3O5S2 B2942659 N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 866866-23-1

N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2942659
CAS RN: 866866-23-1
M. Wt: 459.54
InChI Key: LNTZRVAGFYTXER-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide, also known as EPTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPTA is a thioacetamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has been found to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. In addition, N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has been found to exhibit various biochemical and physiological effects. In a study conducted by Zhang et al., N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide was found to inhibit the growth of human lung cancer cells by inducing apoptosis and suppressing the PI3K/Akt/mTOR signaling pathway. N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has shown promising anti-microbial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is its potential applications in various fields, including cancer treatment, anti-inflammatory, and anti-microbial activities. N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has been found to be effective against various cancer cell lines and has exhibited promising anti-inflammatory and anti-microbial activities. However, one of the limitations of N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is its low yield during synthesis, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research on N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide. One of the directions is to investigate the potential applications of N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide in other fields, such as neurodegenerative diseases and autoimmune disorders. Another direction is to optimize the synthesis method of N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide to increase its yield and availability for research purposes. In addition, further studies are needed to elucidate the mechanism of action of N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide and its potential side effects.

Synthesis Methods

N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has been synthesized using different methods, including the reaction of 2-(2-ethoxyphenyl)acetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 6-oxo-5-tosyl-1,6-dihydropyrimidine-2-thiol. Another method involves the reaction of 2-(2-ethoxyphenyl)acetic acid with thionyl chloride to form the acid chloride, followed by the reaction with 2-mercapto-6-oxo-1,6-dihydropyrimidine-5-sulfonic acid. The yield of N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide using these methods is around 50-60%.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has been studied for its potential applications in various fields, including cancer treatment, anti-inflammatory, and anti-microbial activities. In a study conducted by Zhang et al., N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide was found to inhibit the growth of human lung cancer cells by inducing apoptosis and suppressing the PI3K/Akt/mTOR signaling pathway. N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has shown promising anti-microbial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes.

properties

CAS RN

866866-23-1

Product Name

N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Molecular Formula

C21H21N3O5S2

Molecular Weight

459.54

IUPAC Name

N-(2-ethoxyphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H21N3O5S2/c1-3-29-17-7-5-4-6-16(17)23-19(25)13-30-21-22-12-18(20(26)24-21)31(27,28)15-10-8-14(2)9-11-15/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

LNTZRVAGFYTXER-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C

solubility

not available

Origin of Product

United States

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